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Compound of Interest

Compound Name: GSK2556286

Cat. No.: B1650843

A comparative guide for researchers on the efficacy of GSK2556286 against clinical isolates of
Mycobacterium tuberculosis, its unique mechanism of action, and its performance against other
anti-tubercular agents.

GSK2556286 is a novel, orally active small molecule that has demonstrated significant promise
as a preclinical candidate for the treatment of tuberculosis (TB).[1][2] It exhibits a unique
cholesterol-dependent mechanism of action, showing potent activity against Mycobacterium
tuberculosis within infected macrophages and in extracellular environments containing
cholesterol.[1][3][4][5][6] This guide provides a comprehensive overview of its efficacy against a
range of clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant
(XDR) strains, and compares its performance with established anti-TB drugs.

Efficacy Against Clinical Isolates of M. tuberculosis

GSK2556286 has shown consistent in vitro activity against a diverse panel of M. tuberculosis
clinical isolates. Its efficacy is notably dependent on the presence of cholesterol, a crucial
carbon source for M. tuberculosis during infection.

Table 1: In Vitro Activity of GSK2556286 Against M. tuberculosis Strains
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MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. DS:
Drug-sensitive. MDR: Multidrug-resistant. XDR: Extensively drug-resistant.

A key finding is that GSK2556286 demonstrates no cross-resistance with existing anti-
tubercular drugs, making it a valuable candidate for treating drug-resistant TB.[3][4][5][6][8]

Intracellular and In Vivo Efficacy

GSK2556286 was identified through a high-throughput screening of compounds that inhibit the
growth of M. tuberculosis within human macrophages.[3][4] It exhibits potent intracellular
activity with a 50% inhibitory concentration (IC50) of 0.07 uM in THP-1 macrophage-like cells.
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In vivo studies using murine models of chronic TB infection have demonstrated the bactericidal
effect of GSK2556286.[7] In BALB/c and C3HeB/FeJ mice, oral administration of GSK2556286
resulted in a significant reduction in bacterial load in the lungs.[7]

Comparison with Other Anti-Tuberculosis Drugs

GSK2556286 has been evaluated in combination with other anti-TB drugs, showing potential to
shorten treatment durations.

Table 2: Efficacy of GSK2556286 in Combination Therapy (BALB/c Mouse Model)

Treatment Regimen Duration Outcome Reference
GSK2556286 + Significantly increased

Bedagquiline (B) + 2 months efficacy compared to [1][3]
Pretomanid (Pa) BPa alone.

Lower proportions of
GSK2556286 + BPa

4 months mice relapsin 7
or BPaL psing 7l

compared to RHZ.

BPaL: Bedaquiline + Pretomanid + Linezolid. RHZ: Rifampicin + Isoniazid + Pyrazinamide.

Mechanism of Action

GSK2556286 targets the cholesterol catabolism pathway of M. tuberculosis.[9] It acts as an
agonist of the membrane-bound adenylyl cyclase, Rv1625c.[7][10][11][12] This leads to a
significant increase in intracellular cyclic AMP (CAMP) levels, which in turn inhibits cholesterol
metabolism, a process vital for the bacterium's survival within the host.[7][10][11][12]
Spontaneous resistant mutants to GSK2556286 have shown mutations in the cya gene
(Rv1625c), confirming its role in the drug's mechanism of action.[3]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
against Clinical Isolates
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The MIC of GSK2556286 against a panel of M. tuberculosis clinical isolates was determined
using a broth microdilution method.[1]

» Bacterial Culture:M. tuberculosis strains were grown in 7H9 medium supplemented with
bovine serum albumin, Tyoxapol, and cholesterol as the sole carbon source to an optical
density (OD) of 0.2-0.6.[1]

e Inoculum Preparation: The bacterial suspension was prepared and added to microtiter
plates.[13]

e Drug Concentration: The plates contained serial dilutions of GSK2556286.
 Incubation: Plates were incubated, and the extent of bacterial growth was determined.[13]

o MIC Determination: The MIC was defined as the lowest drug concentration that inhibited at
least 90% of bacterial growth.[1][3]

Intracellular Activity Assay

The intracellular activity of GSK2556286 was assessed using M. tuberculosis-infected THP-1
human macrophage-like cells.

e Cell Culture and Infection: Differentiated THP-1 cells were infected with M. tuberculosis.

o Compound Addition: Various concentrations of GSK2556286 were added to the infected
cells.

¢ Incubation: The cells were incubated to allow for drug action.

e |C50 Determination: The 50% inhibitory concentration (IC50), the concentration at which
50% of bacterial growth is inhibited, was determined.[3][4][5][6][8]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the efficacy of
GSK2556286 against M. tuberculosis.
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Caption: Experimental workflow for evaluating the efficacy of GSK2556286.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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